molecular formula C12H8N4O B8300949 3,5-Bis(2-pyridyl)-1,2,4-oxadiazole

3,5-Bis(2-pyridyl)-1,2,4-oxadiazole

Cat. No. B8300949
M. Wt: 224.22 g/mol
InChI Key: IACJAITUAQBONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08598208B2

Procedure details

To a solution of the appropriate pyridine carboxylic acid (1 eq.) and DIPEA (3 eq.) in DMF is added PyBOP (1.05 eq.) at 0° C. The mixture is stirred for 15 min at 0° C. The appropriate N-hydroxy pyridine-carboxamidine (1.05 eq.) is added and stirring is continued for 1 to 8 h at 0° C. to rt. The reaction is monitored by LC-MS. Upon complete conversion, the reaction is quenched with water and sat. aq. NaHCO3-solution. The mixture is extracted with diethyl ether, EA or DCM. The org. extracts are dried over MgSO4, filtered and evaporated to give the crude hydroxyamidine ester. This material is dissolved in dioxane and the resulting solution is stirred at 70-90° C. for 4 to 24 h. The solvent is removed in vacuo and the crude product is purified by either CC on silica gel, chromatography on prep. TLC plates or by HPLC to give the desired 3,5-dipyridyl-[1,2,4]oxadiazol in 30-80% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-hydroxy pyridine-carboxamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.CCN(C(C)C)C(C)C.C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.O[NH:53][C:54]([C:56]1[CH:61]=[CH:60][CH:59]=[CH:58][N:57]=1)=[NH:55]>CN(C=O)C.O1CCOCC1>[N:57]1[CH:58]=[CH:59][CH:60]=[CH:61][C:56]=1[C:54]1[N:55]=[C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[O:9][N:53]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
N-hydroxy pyridine-carboxamidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ONC(=N)C1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 1 to 8 h at 0° C. to rt
Duration
4.5 (± 3.5) h
CUSTOM
Type
CUSTOM
Details
Upon complete conversion, the reaction is quenched with water and sat. aq. NaHCO3-solution
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether, EA or DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude hydroxyamidine ester
STIRRING
Type
STIRRING
Details
the resulting solution is stirred at 70-90° C. for 4 to 24 h
Duration
14 (± 10) h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product is purified by either CC on silica gel, chromatography on prep

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NOC(=N1)C1=NC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.